molecular formula C13H9Cl2NO2 B13973179 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde

Cat. No.: B13973179
M. Wt: 282.12 g/mol
InChI Key: WVULOKZMQJKUIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, acting as a dipolarophile, and a nitrile oxide, acting as the dipole . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity. The use of continuous flow reactors and green chemistry principles are being investigated to make the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

IUPAC Name

5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-2-1-3-10(15)11(9)12-8(6-17)13(18-16-12)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVULOKZMQJKUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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